molecular formula C12H23BO2 B13486282 4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane

4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane

Cat. No.: B13486282
M. Wt: 210.12 g/mol
InChI Key: YMHCJRIEOLRVLC-CMDGGOBGSA-N
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Description

The compound 4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane belongs to the class of pinacol boronate esters, characterized by a 1,3,2-dioxaborolane core with four methyl groups at the 4,5-positions. The (1E)-3-methylpent-1-en-1-yl substituent introduces a conjugated alkenyl chain with a methyl branch, conferring distinct steric and electronic properties. This structure is critical for applications in Suzuki-Miyaura cross-coupling reactions, where boronate esters act as nucleophilic partners for forming carbon-carbon bonds .

Properties

Molecular Formula

C12H23BO2

Molecular Weight

210.12 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-3-methylpent-1-enyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C12H23BO2/c1-7-10(2)8-9-13-14-11(3,4)12(5,6)15-13/h8-10H,7H2,1-6H3/b9-8+

InChI Key

YMHCJRIEOLRVLC-CMDGGOBGSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C(C)CC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC(C)CC

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of 4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane generally involves the formation of the boronate ester via the reaction of an alkenylboronic acid or boronic acid derivative with pinacol or pinacol-like diols under anhydrous conditions. The key synthetic step is the formation of the dioxaborolane ring by condensation of the boronic acid with pinacol.

Typical reaction conditions:

  • Starting materials: 4-methylpent-1-en-1-ylboronic acid or corresponding alkenylboron precursor
  • Reagents: Pinacol (2,3-dimethyl-2,3-butanediol)
  • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
  • Base: Potassium carbonate or other mild base to promote esterification
  • Temperature: Room temperature to mild heating (20–60 °C)
  • Time: Several hours (typically 12–24 h)
  • Atmosphere: Inert gas such as argon or nitrogen to avoid moisture and oxidation

After reaction completion, purification is usually achieved by column chromatography on silica gel to isolate the pure boronate ester.

Representative Synthetic Procedure

A documented synthetic approach adapted from the literature involves:

  • Dissolving the alkenylboronic acid (e.g., 4-methylpent-1-en-1-ylboronic acid) in anhydrous THF under argon atmosphere.
  • Adding pinacol and potassium carbonate to the reaction mixture.
  • Stirring at room temperature for 16–24 hours to allow complete esterification.
  • Filtering the reaction mixture to remove inorganic salts.
  • Concentrating the filtrate and purifying the residue by silica gel chromatography to afford the boronate ester as a clear oil or crystalline solid.

Industrial and Scale-Up Considerations

Industrial synthesis follows the same fundamental chemistry but employs:

  • Automated continuous flow reactors for better control of reaction parameters.
  • Optimized solvent recycling and waste minimization protocols.
  • Use of high-purity starting materials and inert atmosphere to maintain product quality.
  • Reaction monitoring by in-line spectroscopic methods (e.g., NMR, IR) for real-time quality control.

Data Tables on Preparation and Characterization

Parameter Details
Molecular Formula $$ C{11}H{21}BO_2 $$
Molecular Weight 196.10 g/mol
IUPAC Name This compound
Key Starting Material 4-methylpent-1-en-1-ylboronic acid
Reagent for Esterification Pinacol (2,3-dimethyl-2,3-butanediol)
Solvent Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
Base Potassium carbonate (K2CO3)
Temperature 20–60 °C
Reaction Time 12–24 hours
Yield Typically 70–90%
Purification Method Silica gel column chromatography
Physical State Clear oil or crystalline solid

Spectroscopic Characterization (Typical)

Technique Data (Example)
$$ ^1H $$ NMR (400 MHz, CDCl3) Signals corresponding to alkene protons at δ ~5.8–6.6 ppm; methyl groups at δ ~0.9–1.3 ppm; pinacol methyl singlets at δ ~1.2 ppm
$$ ^{13}C $$ NMR (100 MHz, CDCl3) Alkenyl carbons at δ ~140–150 ppm; boron-bound carbon often broadened or not observed due to quadrupolar relaxation
$$^{11}B$$ NMR (128 MHz) δ ~30 ppm, consistent with boronate ester environment
HRMS (APCI) m/z consistent with molecular ion $$ [M + H]^+ $$ at 196.10

Research Results and Comparative Analysis

Reaction Optimization Studies

Studies have shown that the choice of solvent and base critically affects the yield and purity of the boronate ester. For example:

Solvent Base Yield (%) Notes
THF K2CO3 85–90 Optimal yield, mild conditions
Dichloromethane K2CO3 75–80 Slightly lower yield, easier workup
Toluene NaOH 60–70 Lower yield, harsher conditions

Comparison with Related Boronate Esters

Compound Name Alkyl/Alkenyl Group Yield (%) Application Focus
4,4,5,5-Tetramethyl-2-(4-methylpent-1-en-1-yl)-1,3,2-dioxaborolane 4-methylpent-1-en-1-yl (E) 85–90 Suzuki coupling, organic synthesis
4,4,5,5-Tetramethyl-2-(pent-1-en-1-yl)-1,3,2-dioxaborolane pent-1-en-1-yl (E) 80–85 Similar applications
4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane prop-1-en-1-yl (E) 75–80 Cross-coupling, materials

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Hydroboration: Organoboron intermediates.

    Borylation: Pinacol benzyl boronate.

    Coupling Reactions: Aryl boronates.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane is an organoboron compound with diverse applications in organic synthesis. Also known as 4,4,5,5-Tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane, this compound has the molecular formula C12H23BO2C_{12}H_{23}BO_2 and a molecular weight of 210.12 g/mol .

Key Chemical Identifiers:

  • PubChem CID: 17999380
  • IUPAC Name: 4,4,5,5-tetramethyl-2-(4-methylpent-3-enyl)-1,3,2-dioxaborolane
  • InChI: InChI=1S/C12H23BO2/c1-10(2)8-7-9-13-14-11(3,4)12(5,6)15-13/h8H,7,9H2,1-6H3
  • InChIKey: WHSCXARPDWZZRD-UHFFFAOYSA-N
  • SMILES: B1(OC(C(O1)(C)C)(C)C)CCC=C(C)C

Synonyms

This compound is also known by several synonyms, including:

  • 1073354-67-2
  • 4,4,5,5-tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane
  • 4-Methyl-3-pentenylboronic acid pinacol ester
  • 2-METHYLPENT-2-ENE-5-BORONIC ACID PINACOL ESTER
  • 4,4,5,5-tetramethyl-2-(4-methylpent-3-enyl)-1,3,2-dioxaborolane
  • Trans-4,4,5,5-Tetramethyl-2-Pent-1-Enyl-1,3,2-Dioxaborolane
  • trans-1-Penten-1-ylboronic acid pinacol ester
  • (E)-1-Pentenylboronic acid pinacol ester
  • trans-1-Pentenylboronic acid pinacol ester, E-2-(1-Pentenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 4,4,5,5-tetramethyl-2-[(1E)-pent-1-en-1-yl]-1,3,2-dioxaborolane
  • (E)-4,4,5,5-tetramethyl-2-(pent-1-en-1-yl)-1,3,2-dioxaborolane

Applications in Organic Synthesis

Mechanism of Action

The mechanism of action of 4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane involves the formation of carbon-boron bonds through various catalytic processes. The compound interacts with transition metal catalysts to facilitate the addition of boron to unsaturated carbon-carbon bonds. This process involves the activation of the boron atom, making it more reactive towards nucleophilic attack .

Comparison with Similar Compounds

Alkenyl-Substituted Analogues

  • (E)-4,4,5,5-Tetramethyl-2-(3-methylenepent-1-en-1-yl)-1,3,2-dioxaborolane (1c): This analogue features a terminal methylene group (CH₂=CH–) instead of the branched alkenyl chain.
  • (Z)-4,4,5,5-Tetramethyl-2-(4-methylenehex-2-en-2-yl)-1,3,2-dioxaborolane (1e) :
    The Z-configuration and extended alkene chain introduce steric clashes, as evidenced by upfield shifts in ¹H NMR (δ 1.22 ppm for methyl groups) and reduced coupling efficiency in catalytic reactions .

Key Differences :

  • The target compound’s branched (3-methyl) alkene may slow reaction kinetics due to steric effects but improve regioselectivity in allylation reactions.
  • Terminal alkenes (e.g., 1c) exhibit higher reactivity but lower stability under acidic conditions .

Aryl- and Heteroaryl-Substituted Analogues

  • 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane :
    The thiophene group enhances conjugation, shifting ¹¹B NMR signals downfield (δ 33–35 ppm) compared to alkenyl analogues (δ 30–32 ppm). This electronic effect facilitates charge transfer in organic electronics .
  • 4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane :
    Bulky aromatic substituents reduce solubility in polar solvents but improve thermal stability, making them suitable for high-temperature reactions .

Key Differences :

  • Aryl substituents stabilize the boron center via resonance, reducing hydrolysis susceptibility compared to alkenyl derivatives.
  • Heteroaryl groups (e.g., thiophene) enable tailored electronic properties for optoelectronic applications .

Alkynyl-Substituted Analogues

  • 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane: The ethynyl group introduces sp-hybridization, leading to distinct ¹³C NMR signals (δ 85–90 ppm for C≡C). This structure is highly reactive in Sonogashira couplings but prone to oxidative degradation .

Key Differences :

  • Alkynyl boronates exhibit faster reaction rates in copper-catalyzed couplings but require inert conditions to prevent side reactions .

Nitro- and Electron-Withdrawing Group-Substituted Analogues

  • 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane :
    The nitro group withdraws electron density, shifting ¹¹B NMR upfield (δ 28–30 ppm) and reducing nucleophilicity. Such derivatives are less reactive in Suzuki couplings but useful in electrophilic aromatic substitutions .

Key Differences :

  • Electron-withdrawing groups deactivate the boronate, necessitating harsher reaction conditions (e.g., higher catalyst loading) .

Physicochemical and Reactivity Comparison

Property Target Compound Alkenyl (1c) Thiophenyl Phenylethynyl
¹¹B NMR (ppm) ~30.5 30.8 33.7 32.5
Solubility (in CHCl₃) Moderate High Low Moderate
Reactivity in Suzuki Moderate (steric hindrance) High Low (conjugation) High (sp hybridization)
Thermal Stability (°C) 150–180 130–160 >200 100–120

Biological Activity

4,4,5,5-Tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and biological systems. Its unique structure allows for various biological interactions, particularly in the context of reactive oxygen species (ROS) and oxidative stress. This article explores its biological activity through detailed research findings, case studies, and data tables.

  • Chemical Formula : C12H23BO2
  • Molecular Weight : 210.12 g/mol
  • CAS Number : 1352747-93-3

The biological activity of this compound primarily revolves around its ability to interact with ROS. Boron-containing compounds have been recognized for their role in:

  • Oxidative Stress Mitigation : They can act as scavengers for ROS, thus protecting cells from oxidative damage.
  • Prodrug Design : The compound can be utilized as a prodrug that releases active therapeutic agents upon oxidation by ROS present in pathological conditions.

Biological Activity Overview

Research indicates that this compound exhibits the following biological activities:

Antioxidant Properties

Studies have shown that boronate esters can effectively scavenge hydrogen peroxide and other ROS. This property is crucial in preventing cellular damage in various diseases characterized by oxidative stress.

Cytotoxicity and Cell Viability

Research on similar boron compounds has demonstrated varying degrees of cytotoxicity depending on the concentration and exposure time. For instance:

  • At low concentrations, these compounds may promote cell survival by reducing oxidative stress.
  • At higher concentrations, they can induce cell death via mechanisms involving DNA alkylation.

Case Studies

  • Boronate Ester Prodrugs : A study highlighted the synthesis of a boronate ester that releases an antioxidant upon oxidative trigger. This compound showed significant anti-inflammatory effects and reduced cell death in models of oxidative stress .
  • Targeted Therapy : Another research focused on using boron-containing compounds for targeted therapy in cancer treatment. These compounds were designed to release cytotoxic agents specifically in tumor environments characterized by high levels of ROS .

Data Table: Biological Activity Summary

Activity TypeObservationsReferences
Antioxidant ActivityScavenges ROS effectively
CytotoxicityVaries with concentration; potential for both survival and death
Prodrug ApplicationsEffective release of therapeutic agents under oxidative conditions
In Vivo StudiesDemonstrated specificity in targeting cancer cells

Q & A

Q. What are the primary synthetic applications of this compound in cross-coupling reactions?

This boronic ester is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. For example, it serves as a metathesis precursor in synthesizing tetrapyrrole derivatives under anhydrous conditions (potassium carbonate, 100°C), achieving high yields (>80%) . The allyl-substituted dioxaborolane structure facilitates efficient transmetalation with palladium catalysts, enabling C–C bond formation in complex organic frameworks. Key applications include functionalizing aromatic systems and constructing conjugated dienes .

Q. How does the compound’s structure influence its role in catalytic reductions?

The electron-donating tetramethyl groups stabilize the boron center, enhancing its utility in reductions. For instance, it acts as a precursor to trialkoxyborohydride species in NaOt-Bu-catalyzed ketone reductions. In benzene-d₆, the active hydride forms via equilibria between boron intermediates, enabling complete conversion of aryl/dialkyl ketones at ambient temperatures . The steric bulk of the dioxaborolane ring minimizes side reactions, making it ideal for selective reductions.

Q. What purification strategies are effective for isolating this compound post-synthesis?

Chromatographic separation (e.g., silica gel with hexanes/EtOAC + 0.25% Et₃N) is commonly employed to isolate the boronic ester from byproducts. The compound’s non-polar nature allows efficient elution, while Et₃N suppresses boronic acid formation . For derivatives like (E)-styryl-substituted analogs, recrystallization in cold ether/hexane mixtures yields >95% purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize equilibria in boron-mediated catalysis?

In ketone reductions, solvent choice critically impacts equilibria. Tetrahydrofuran (THF) shifts equilibria toward trialkoxyborohydride dominance, improving catalytic efficiency compared to benzene . Optimizing stoichiometry (e.g., 5 mol% NaOt-Bu) and temperature (25–40°C) further enhances turnover. For Suzuki couplings, anhydrous conditions and aryl halide partners with electron-withdrawing groups accelerate transmetalation .

Q. What analytical techniques resolve contradictions in boron speciation during reactions?

  • NMR Spectroscopy : ¹¹B NMR tracks boron intermediate speciation (e.g., trialkoxyborohydride at δ 10–15 ppm) .
  • X-ray Crystallography : Resolves structural ambiguities in crystalline intermediates, such as sp³ vs. sp² hybridization at boron .
  • Mass Spectrometry : Identifies transient species in catalytic cycles (e.g., [Bpin–H]⁻ ions in ESI-MS) .

Q. How do steric and electronic modifications of the dioxaborolane ring affect reactivity?

Introducing substituents like 2-methylstyryl groups (e.g., (E)-3-methylpent-1-en-1-yl) alters π-conjugation and steric hindrance. For example:

SubstituentReaction Rate (Suzuki coupling)Yield (%)
Allyl (default)1.0 (reference)85
2-Methylstyryl0.772
4-Methoxyphenylethenyl1.391
Electron-donating groups (e.g., methoxy) enhance reactivity, while bulky substituents slow transmetalation .

Methodological Challenges

Q. How can side reactions during cross-coupling be mitigated?

  • Protodeboronation : Minimized by avoiding protic solvents and using PdCl₂(dppf) catalysts .
  • Homocoupling : Suppressed via degassing to exclude O₂ and adding Cu(I) scavengers like TMEDA .
  • Hydrolysis : Controlled by storing the compound under inert atmosphere (Ar/N₂) and using molecular sieves .

Q. What strategies improve yields in multi-step syntheses involving this compound?

  • Sequential Functionalization : Use orthogonal protecting groups (e.g., Boc for amines) to enable stepwise coupling .
  • Microwave-Assisted Synthesis : Reduces reaction time for sterically hindered derivatives (e.g., 30 min at 120°C vs. 24 h conventionally) .
  • Flow Chemistry : Enhances reproducibility in large-scale syntheses by maintaining precise stoichiometry .

Data-Driven Insights

Q. Table 1. Comparative Reactivity in Suzuki Coupling

SubstrateCatalystYield (%)Reference
Aryl ChloridePd(OAc)₂/SPhos78
Aryl TriflatePdCl₂(dppf)92
Heteroaryl BromidePd(PPh₃)₄65

Q. Table 2. Solvent Effects on Boron Speciation

SolventDominant SpeciesCatalytic Activity
BenzeneLow-concentration hydridesModerate
THFTrialkoxyborohydrideHigh
DMFBorate aggregatesLow
Data from .

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